2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine
Overview
Description
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of a similar compound, DMPEA (then referred to as “homoveratrylamine”), was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .
Molecular Structure Analysis
A combined experimental and theoretical study on molecular structure, vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one is reported . Vibrational wavenumbers with Raman intensities and infrared absorption intensities have been calculated in the ground state by the density functional theory method using 6-31G (d,p) basis set and Becke’s three-parameter hybrid functional (B3LYP) .
Chemical Reactions Analysis
In the presence of H2O2, LiP can easily decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1-(3,4-dimethoxyphenyl) propene (DMPP) .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-(3,4-Dimethoxyphenyl)ethanol has a boiling point of 172-174 °C/17 mmHg and a melting point of 46-49 °C .
Scientific Research Applications
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Crystallography
- The compound “2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-naphtho [1,8-de][1,3,2]diazaborinine” has been studied in the field of crystallography .
- The research focused on the crystal structure of the compound .
- The methods involved the use of a Bruker D8 VENTURE diffractometer, and the crystallographic data was collected at a temperature of 193 K .
- The results showed that the compound has a monoclinic crystal structure with specific atomic coordinates and displacement parameters .
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Pharmaceutical Chemistry
- The compound “3,4-Dimethoxyphenylacetonitrile” is used as an intermediate in the preparation of the muscle relaxant papaverin .
- The compound has also been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile and in the preparation of modified diterpene nimbidiol .
- The methods of application or experimental procedures were not specified in the source .
- The outcomes of these applications were not provided in the source .
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Medical Research
- The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea” has been used to study the role of ROS in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases.
- The specific methods of application or experimental procedures were not specified in the source.
- The outcomes of these studies were not provided in the source.
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Synthesis of Quinoline Derivatives
- A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol .
- The synthesis involved a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .
- The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
- Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
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Synthesis of Tetrahydroquinoline Derivatives
- A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
- The synthesis involved a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
-
Pharmaceutical Chemistry
- 3,4-Dimethoxyphenylacetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
- It has also been used in the preparation of modified diterpene nimbidiol .
- The specific methods of application or experimental procedures were not specified in the source .
- The outcomes of these applications were not provided in the source .
-
Synthesis of Diarylquinoline Derivatives
- A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol .
- The synthesis involved a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .
- The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
- Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
-
Synthesis of Tetrahydroquinoline Derivatives
- A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
- The synthesis involved a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
-
Pharmaceutical Chemistry
- 3,4-Dimethoxyphenylacetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
- It has also been used in the preparation of modified diterpene nimbidiol .
- The specific methods of application or experimental procedures were not specified in the source .
- The outcomes of these applications were not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-fluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-11(12,7-13)8-4-5-9(14-2)10(6-8)15-3/h4-6H,7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWAHNUVUAXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=C(C=C1)OC)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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